molecular formula C5H2BrF2N B1280869 2-Bromo-4,6-difluoropyridine CAS No. 41404-63-1

2-Bromo-4,6-difluoropyridine

Cat. No. B1280869
CAS RN: 41404-63-1
M. Wt: 193.98 g/mol
InChI Key: UYVKWWFAWWTABT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluoropyridine is a chemical compound with the molecular formula C5H2BrF2N . It is used in various chemical reactions and has been identified in the synthesis of certain compounds .


Synthesis Analysis

The synthesis of 2-Bromo-4,6-difluoropyridine and similar fluorinated pyridines involves several methods. One method involves the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide . Another method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C, forming a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-difluoropyridine is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

2-Bromo-4,6-difluoropyridine can undergo various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,6-difluoropyridine include a molecular weight of 193.98 . Other properties such as density and refractive index can be determined under specific conditions .

Scientific Research Applications

  • Scientific Field : Organic Chemistry, Medicinal Chemistry, Agrochemical Research .
  • Application Summary : Fluorinated pyridines, including 2-Bromo-4,6-difluoropyridine, are used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues . Fluoropyridines are also used in the search for new agricultural products having improved physical, biological, and environmental properties .
  • Methods of Application/Experimental Procedures : The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
  • Results/Outcomes : The introduction of fluorine atoms into lead structures has led to the development of a large number of compounds possessing fluorine-containing substituents on aryl rings, which have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
  • Scientific Field : Radiobiology

    • Application Summary : Fluoropyridines, including 2-Bromo-4,6-difluoropyridine, can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
    • Methods of Application/Experimental Procedures : The synthesis of F 18 substituted pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
    • Results/Outcomes : The development of F 18 substituted pyridines has shown potential in the field of radiobiology, particularly in the local radiotherapy of cancer .
  • Scientific Field : Agrochemical Research

    • Application Summary : Fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties . They are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
    • Methods of Application/Experimental Procedures : The introduction of fluorine atoms into lead structures is a common method used in the development of new agricultural products .
    • Results/Outcomes : The development of fluorinated agrochemicals has led to the commercialization of a large number of compounds possessing fluorine-containing substituents on aryl rings .
  • Scientific Field : Synthesis of Herbicides and Insecticides

    • Application Summary : Fluoropyridines, including 2-Bromo-4,6-difluoropyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .
    • Methods of Application/Experimental Procedures : The specific methods of synthesis can vary depending on the exact compound and the desired product .
    • Results/Outcomes : The use of fluoropyridines in the synthesis of herbicides and insecticides has led to the development of a variety of new products .
  • Scientific Field : Synthesis of Fluorinated Pyridines

    • Application Summary : Fluoropyridines, including 2-Bromo-4,6-difluoropyridine, are used in the synthesis of various organic compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Methods of Application/Experimental Procedures : The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
    • Results/Outcomes : The introduction of fluorine atoms into lead structures has led to the development of a large number of compounds possessing fluorine-containing substituents on aryl rings, which have been commercialized as agricultural active ingredients .
  • Scientific Field : Synthesis of Herbicides and Insecticides

    • Application Summary : Fluoropyridines, including 2-Bromo-4,6-difluoropyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .
    • Methods of Application/Experimental Procedures : The specific methods of synthesis can vary depending on the exact compound and the desired product .
    • Results/Outcomes : The use of fluoropyridines in the synthesis of herbicides and insecticides has led to the development of a variety of new products .
  • Scientific Field : Synthesis of Pyrimidine Derivatives

    • Application Summary : Pyrimidines containing halogens at the 2- and 4-positions, such as 2-Bromo-4,6-difluoropyridine, are excellent starting materials for introducing different aryl groups .
    • Methods of Application/Experimental Procedures : The specific methods of synthesis can vary depending on the exact compound and the desired product .
    • Results/Outcomes : The use of halogenated pyrimidines in the synthesis of new pyrimidine derivatives has led to the development of a variety of new compounds .

Safety And Hazards

2-Bromo-4,6-difluoropyridine is classified as a dangerous substance. It has hazard statements including H227, H301, H311, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for the use of 2-Bromo-4,6-difluoropyridine could involve its use in the synthesis of new compounds for various applications. The interest towards development of fluorinated chemicals has been steadily increased due to their interesting and unusual physical, chemical and biological properties .

properties

IUPAC Name

2-bromo-4,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-4-1-3(7)2-5(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVKWWFAWWTABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479265
Record name 2-Bromo-4,6-difluoro-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluoropyridine

CAS RN

41404-63-1
Record name 2-Bromo-4,6-difluoro-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,6-difluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Schlosser, C Bobbio, T Rausis - The Journal of Organic …, 2005 - ACS Publications
2,4-Difluoropyridine, 2,4-dichloropyridine, 2,4,6-trifluoropyridine, 2,4,6-trichloropyridine and 2,3,4,6-tetrafluoropyridine react with standard nucleophiles exclusively at the 4-position …
Number of citations: 55 pubs.acs.org
M Schlosser, T Rausis, C Bobbio - Organic Letters, 2005 - ACS Publications
2,4-Difluoro-, 2,4,6-trifluoro-, and 2,3,4,6-tetrafluoropyridine undergo nucleophilic substitution preferentially if not exclusively at the 4-position. However, after the introduction of a …
Number of citations: 39 pubs.acs.org

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